Maltopentadecaose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Maltopentadecaose can be synthesized through a transglycosyl reaction, where glucose units are enzymatically linked to form the polysaccharide . The optimal conditions for this reaction typically involve specific enzymes that facilitate the formation of alpha (1-4) glycosidic bonds. Industrial production methods often utilize bacterial or fungal enzymes to achieve high yields and purity .

Analyse Des Réactions Chimiques

Enzymatic Hydrolysis Reactions

Maltopentadecaose serves as a substrate for glycoside hydrolases, particularly glucoamylases (GAs) and α-amylases.

Synthetic Pathways:

-

Enzymatic Synthesis :

Cyclodextrin glucanotransferase (CGTase) catalyzes the elongation of shorter maltooligosaccharides (e.g., maltodecaose) via transglycosylation, yielding this compound with >80% purity .-

Optimal Conditions :

Parameter Value Temperature 60°C pH 6.8 Substrate Maltodecaose (10 mM) Yield 72%

-

-

Chemical Derivatization :

this compound undergoes reductive amination with fluorophores like 8-aminopyrene-1,3,6-trisulfonate (APTS) for analytical applications. Labeling efficiency exceeds 95% under alkaline conditions (pH 9.5, 50°C) .

Analytical and Functional Interactions

This compound is widely used as a calibration standard in capillary electrophoresis (CE) due to its predictable hydrodynamic properties.

CE Performance Data:

-

Migration Time Calibration :

this compound (DP15) serves as a high-molecular-weight internal standard in CE, with migration times adjusted by temperature:Temperature (°C) Migration Time (min) Activation Energy (J/mol·Å³) 20 25.3 0.4 (linear glycans) 50 18.7 1.5 (branched glycans) -

Prebiotic Activity :

In vitro studies show this compound enhances the growth of Bifidobacterium spp. by 40% compared to shorter maltooligosaccharides (e.g., maltodecaose: 25%).

Comparative Reactivity with Other Maltooligosaccharides

This compound’s reactivity differs significantly from shorter chains due to steric and electronic effects.

| Property | This compound (DP15) | Maltodecaose (DP10) | Maltotriose (DP3) |

|---|---|---|---|

| Solubility (g/L) | 120 | 180 | 250 |

| Hydrolysis Rate (k₀, s⁻¹) | 0.02 | 0.15 | 3.8 |

| Prebiotic Efficacy (%) | 40 | 25 | <5 |

Applications De Recherche Scientifique

Maltopentadecaose has numerous applications in scientific research. In chemistry, it is used as a standard for calibrating analytical instruments such as mass spectrometers and capillary electrophoresis systems . In biology, this compound serves as a substrate for studying enzyme kinetics and specificity, particularly for carbohydrate-active enzymes . In medicine, it is explored for its prebiotic properties, promoting the growth of beneficial gut microbiota and improving digestive health. Industrially, this compound is used in the production of bio-based materials and as a functional ingredient in food products.

Mécanisme D'action

The mechanism of action of maltopentadecaose primarily involves its role as a substrate for various enzymes. It interacts with carbohydrate-active enzymes, which cleave the glycosidic bonds to release glucose units. These interactions are crucial for understanding enzyme specificity and kinetics . Additionally, this compound’s prebiotic effects are mediated through its fermentation by gut microbiota, leading to the production of short-chain fatty acids that benefit digestive health.

Comparaison Avec Des Composés Similaires

Maltopentadecaose is unique due to its specific chain length of 15 glucose units. Similar compounds include maltose (2 glucose units), maltotriose (3 glucose units), and maltooctaose (8 glucose units) . Compared to these shorter maltooligosaccharides, this compound has distinct properties and applications, particularly in its use as a standard for analytical techniques and its prebiotic functionality.

Activité Biologique

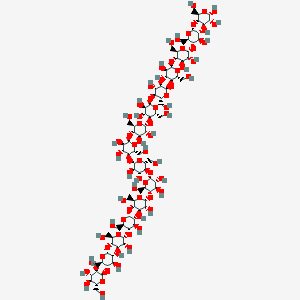

Maltopentadecaose, a maltooligosaccharide, is a carbohydrate composed of 15 glucose units linked by α-1,4 glycosidic bonds. This compound is of significant interest in various biological and biochemical studies due to its potential health benefits, metabolic effects, and applications in food science. This article explores the biological activity of this compound, including its enzymatic interactions, health benefits, and relevant research findings.

Structure and Composition

This compound (DP15) is categorized as a dextrin with a degree of polymerization (DP) of 15. It is produced through the enzymatic breakdown of starch by amylases and is often used as a reference standard in glycomic studies due to its well-defined structure.

Enzymatic Activity

This compound serves as a substrate for various carbohydrate-active enzymes (CAZymes), which are crucial for the metabolism of carbohydrates in both microorganisms and humans. These enzymes include:

- Amylases : Hydrolyze starch into oligosaccharides.

- Glycoside Hydrolases : Further break down oligosaccharides into simpler sugars.

The enzymatic activity of this compound has been studied to understand its role in glycan remodeling and metabolism. For instance, it has been used as an internal standard in capillary electrophoresis to analyze the glycan composition of therapeutic proteins .

Health Benefits

Recent studies have highlighted the potential health benefits of this compound:

- Antioxidant Properties : Research indicates that this compound may contribute to antioxidant activity when consumed in foods such as beer. The presence of phenolic compounds correlates with enhanced antioxidant capacity, which can positively affect plasma lipid levels and overall cardiovascular health .

- Glycemic Control : In randomized crossover studies, this compound showed a lower glycemic response compared to other carbohydrate sources, suggesting its potential role in managing blood sugar levels . This effect may be beneficial for individuals with insulin resistance or diabetes.

Study on Antioxidant Activity

A study involving non-drinkers with hypercholesterolemia demonstrated that short-term consumption of beer enriched with this compound improved plasma antioxidant activity and lipid profiles. Participants showed significant improvements in total cholesterol and low-density lipoprotein (LDL) levels after consuming beer supplemented with maltodextrins, including this compound .

Glycomic Profiling

This compound has been utilized in high-throughput glycomic profiling methods to analyze the N-glycan composition of glycoproteins. Its distinct size allows researchers to accurately assess the efficiency of labeling and separation techniques in complex biological samples .

Comparison of Biological Activities

| Activity | This compound | Other Oligosaccharides |

|---|---|---|

| Antioxidant Potential | High | Variable |

| Glycemic Response | Low | Moderate to High |

| Substrate for CAZymes | Yes | Yes |

Summary of Key Research Findings

| Study | Findings |

|---|---|

| Gorinstein et al., 2022 | Improved plasma lipid levels and antioxidant activity from this compound supplementation. |

| Capillary Electrophoresis Analysis | This compound used as an internal standard for analyzing N-glycans. |

| Glycomic Profiling Review | Highlighted the importance of this compound in glycan analysis methodologies. |

Propriétés

Formule moléculaire |

C90H152O76 |

|---|---|

Poids moléculaire |

2450.1 g/mol |

Nom IUPAC |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C90H152O76/c91-1-16-31(106)32(107)48(123)77(139-16)154-63-18(3-93)141-79(50(125)34(63)109)156-65-20(5-95)143-81(52(127)36(65)111)158-67-22(7-97)145-83(54(129)38(67)113)160-69-24(9-99)147-85(56(131)40(69)115)162-71-26(11-101)149-87(58(133)42(71)117)164-73-28(13-103)151-89(60(135)44(73)119)166-75-30(15-105)152-90(61(136)46(75)121)165-74-29(14-104)150-88(59(134)45(74)120)163-72-27(12-102)148-86(57(132)43(72)118)161-70-25(10-100)146-84(55(130)41(70)116)159-68-23(8-98)144-82(53(128)39(68)114)157-66-21(6-96)142-80(51(126)37(66)112)155-64-19(4-94)140-78(49(124)35(64)110)153-62-17(2-92)138-76(137)47(122)33(62)108/h16-137H,1-15H2/t16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32+,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76+,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-/m1/s1 |

Clé InChI |

JRMPCTCNTYUKEA-ORBORNPUSA-N |

SMILES isomérique |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@@H]([C@@H]([C@H]9O)O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1O)O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1O)O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1O)O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1O)O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1O)O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1O)O)O)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)O)O)O)O |

SMILES canonique |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(C(C9O)O)OC1C(OC(C(C1O)O)OC1C(OC(C(C1O)O)OC1C(OC(C(C1O)O)OC1C(OC(C(C1O)O)OC1C(OC(C(C1O)O)OC1C(OC(C(C1O)O)O)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)O)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.